Holothurin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

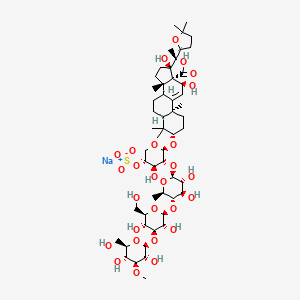

Holothurin A is a triterpene glycoside.

科学的研究の応用

Anticancer Properties

Holothurin A has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxicity against various cancer cell lines, including:

- Hepatoma (HepG2)

- Cervical Cancer (HeLa)

- Leukemia (K562)

Case Study: Cytotoxicity Assessment

A study conducted by Wang et al. evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 3.76 |

| K562 | 8.94 |

| HepG2 | 3.46 |

These findings suggest that this compound possesses significant potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-Angiogenic Activity

This compound has shown promising anti-angiogenic properties, which are crucial in cancer treatment as they prevent the formation of new blood vessels that supply tumors.

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it relevant in treating conditions associated with inflammation.

Case Study: Vaginal Candidiasis

A study investigated the effects of this compound combined with caspofungin on Candida albicans infections. The results indicated a significant reduction in the number of C. albicans colonies and inflammatory cells, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

Research Findings

In vitro studies have shown that this compound can reduce the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies .

Clinical Implications

This compound's applications extend beyond laboratory settings into potential clinical uses, particularly in cancer therapy and infection management.

Clinical Study Insights

Recent reviews highlight the effectiveness of sea cucumber-derived bioactives like this compound in enhancing the efficacy of conventional treatments such as chemotherapy and radiotherapy . For instance, Malyarenko et al. reported that combining this compound with radiation therapy improved leukocyte recovery and reduced tumor growth in irradiated mice .

特性

CAS番号 |

38-26-6 |

|---|---|

分子式 |

C54H85NaO27S |

分子量 |

1221.3 g/mol |

IUPAC名 |

sodium;[(3R,4R,5R,6S)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate |

InChI |

InChI=1S/C54H86O27S.Na/c1-22-39(76-45-38(64)41(33(59)26(20-56)74-45)77-44-37(63)40(70-9)32(58)25(19-55)73-44)35(61)36(62)43(72-22)78-42-34(60)27(81-82(67,68)69)21-71-46(42)75-30-13-15-50(6)24-18-29(57)54-47(65)80-52(8,31-12-14-48(2,3)79-31)53(54,66)17-16-51(54,7)23(24)10-11-28(50)49(30,4)5;/h18,22-23,25-46,55-64,66H,10-17,19-21H2,1-9H3,(H,67,68,69);/q;+1/p-1/t22-,23-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,50-,51+,52+,53+,54-;/m1./s1 |

InChIキー |

KXDQPKMJSMCBEY-VOFJYVFSSA-M |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=C[C@@H]([C@@]67[C@]5(CC[C@@]6([C@](OC7=O)(C)[C@@H]8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O.[Na+] |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Holothurin A; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。